α2/α1-Adrenoceptor Selectivity: Idazoxan vs. Yohimbine, Rauwolscine, and Corynanthine
In a direct comparative study, Idazoxan demonstrated a 5.4-fold greater α2/α1-adrenoceptor selectivity ratio compared to yohimbine, the classic α2-antagonist. In functional tissue assays, Idazoxan was approximately 10 times more potent than yohimbine and rauwolscine in reversing clonidine's inhibitory effects [1].
| Evidence Dimension | α2/α1-Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | α2/α1 = 245 |
| Comparator Or Baseline | Yohimbine (α2/α1 = 45); Rauwolscine (α2/α1 = 3); Corynanthine (α2/α1 = 0.03) |
| Quantified Difference | Idazoxan is 5.4-fold more selective than yohimbine, and 81.7-fold more selective than rauwolscine. |
| Conditions | Functional studies: prejunctional α2 (rat vas deferens vs. clonidine) and postjunctional α1 (rat anococcygeus muscle vs. noradrenaline) antagonist potency (pA2). |
Why This Matters
Higher α2/α1 selectivity reduces confounding α1-mediated effects, enabling more precise investigation of α2-adrenoceptor function in complex tissues.
- [1] Doxey JC, Lane AC, Roach AG, Virdee NK. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn Schmiedebergs Arch Pharmacol. 1984;325(2):136-144. doi:10.1007/BF00506193 View Source
